Product packaging for 3-Bromo-2-methylpropene(Cat. No.:CAS No. 1458-98-6)

3-Bromo-2-methylpropene

Cat. No.: B116875
CAS No.: 1458-98-6
M. Wt: 135 g/mol
InChI Key: USEGQJLHQSTGHW-UHFFFAOYSA-N
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Description

Significance of Allylic Halides in Organic Synthesis

Allylic halides are a class of organic compounds characterized by a halogen atom bonded to a carbon atom that is adjacent to a carbon-carbon double bond. pearson.com This specific structural arrangement confers unique reactivity upon these molecules, making them exceptionally valuable building blocks in organic synthesis. pearson.comnumberanalytics.com The key to their utility lies in the electronic interaction between the carbon-halogen bond and the neighboring π-system of the double bond. nih.gov This interaction facilitates a variety of chemical transformations, most notably nucleophilic substitution reactions, where the halide is replaced by a wide range of nucleophiles. numberanalytics.com

The significance of allylic halides stems from their ability to act as powerful electrophiles. nih.gov The carbon atom bearing the halogen is susceptible to attack by nucleophiles, and the adjacent double bond can stabilize the transition states and intermediates formed during these reactions through resonance. pearson.com This stabilization lowers the activation energy of the reaction, making allylic halides more reactive than their saturated counterparts, alkyl halides. This enhanced reactivity allows for the construction of complex molecular architectures under relatively mild conditions. numberanalytics.com Consequently, allylic substitution reactions are fundamental in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and specialty materials. numberanalytics.comrsc.org

Historical Context of 3-Bromo-2-methylpropene Research

This compound, also known as methallyl bromide, emerged as a significant reagent following the broader recognition of the synthetic potential of allylic halides in the early 20th century. numberanalytics.com While specific early discovery details are diffuse, its utility is intrinsically linked to the development of reactions involving allylic substrates. Research into its specific reactivity, such as its rotational isomerism, has been a subject of spectroscopic studies. chemicalbook.comsigmaaldrich.com

The compound gained prominence as chemists explored its use as a precursor for various transformations. It has been instrumental in the synthesis of organometallic complexes, such as the 2-methylpropenyl (“methallyl”) osmium complex, Cp*Os(η³-allyl)Br₂. sigmaaldrich.comscientificlabs.iesigmaaldrich.com Furthermore, its application in asymmetric synthesis, particularly in chiral phase-transfer alkylation to produce amino acid derivatives like (S)-α-alkylcysteines, highlights its importance in more advanced organic chemistry. chemicalbook.comsigmaaldrich.comscientificlabs.iesigmaaldrich.comscbt.com These applications underscore the compound's long-standing role as a versatile intermediate for introducing the methallyl functional group in complex molecule synthesis. guidechem.com

Scope and Objectives of the Research Outline

This article provides a focused overview of the chemical compound this compound. The primary objective is to detail its fundamental chemical properties, established methods for its synthesis, and its diverse applications in modern organic synthesis. The discussion will specifically explore its role in the formation of Grignard reagents, its participation in palladium-catalyzed cross-coupling reactions, and its utility in various nucleophilic substitution reactions. Additionally, the article will touch upon its applications in the fields of polymerization and materials science. The content is curated to be scientifically precise, excluding safety profiles and dosage information to maintain a strict focus on its chemical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7Br B116875 3-Bromo-2-methylpropene CAS No. 1458-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-4(2)3-5/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEGQJLHQSTGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326816
Record name 3-Bromo-2-methylpropene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458-98-6
Record name Methallyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1458-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methylpropene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2 Methylpropene and Its Derivatives

Established Synthetic Pathways for 3-Bromo-2-methylpropene

The traditional syntheses of this compound primarily involve the allylic bromination of isobutylene (B52900) or the conversion of tert-butanol (B103910). chegg.comchemtube3d.com These methods are widely used due to their reliability and the availability of starting materials.

The dehydration of tert-butanol is typically achieved by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The reaction proceeds through an E1 elimination mechanism, involving the formation of a stable tertiary carbocation.

Following the formation of isobutylene, allylic bromination is carried out to introduce the bromine atom at the carbon adjacent to the double bond. masterorganicchemistry.com This selective bromination is crucial to avoid the addition of bromine across the double bond.

Table 1: Two-Step Synthesis of this compound from Tert-butanol

StepReactantReagent(s)ProductMechanism
1Tert-butanolH₂SO₄ (conc.), HeatIsobutyleneE1 Elimination
2IsobutyleneN-Bromosuccinimide (NBS), Light/HeatThis compoundFree Radical Substitution

Halogenation, specifically allylic bromination, is a key reaction in the synthesis of this compound. masterorganicchemistry.com The reagent of choice for this transformation is often N-bromosuccinimide (NBS). masterorganicchemistry.com

Using NBS for allylic bromination offers a significant advantage over using molecular bromine (Br₂). masterorganicchemistry.com While Br₂ tends to add across the double bond of alkenes to form vicinal dihalides, NBS provides a low, constant concentration of Br₂ in the reaction mixture, which favors the free-radical substitution at the allylic position. masterorganicchemistry.comlibretexts.org

The mechanism of allylic bromination with NBS is a free-radical chain reaction: jove.com

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by light or a radical initiator, to generate a bromine radical (Br•). jove.comchemistrysteps.com

Propagation:

The bromine radical abstracts a hydrogen atom from the allylic position of isobutylene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). jove.comchemistrysteps.com The stability of this allylic radical is a key driving force for the reaction. chemistrysteps.com

The HBr produced then reacts with NBS to generate a molecule of Br₂. chemistrysteps.com

The allylic radical reacts with the newly formed Br₂ to yield the desired product, this compound, and regenerates a bromine radical, which continues the chain reaction. jove.com

Termination: The chain reaction terminates when radicals combine with each other. jove.com

An alternative to NBS is the direct radical bromination of 2-methylpropene using Br₂ under UV light, which also proceeds via a radical mechanism to form this compound as the major product. collegedunia.com

Advanced Synthetic Strategies for this compound

As the demand for more efficient and environmentally friendly chemical processes grows, advanced synthetic strategies are being developed for the production of this compound.

While the synthesis of this compound itself does not typically involve the creation of a stereocenter, the principles of stereoselective synthesis are crucial when this compound is used as a building block in the synthesis of more complex, chiral molecules. scbt.comjournals.co.za For instance, the synthesis of certain chiral compounds may require the stereocontrolled addition of the 2-methylpropenyl group.

Research in the broader field of stereoselective synthesis of related compounds, such as other functionalized alkenes, is ongoing. These studies often focus on controlling the configuration of newly formed stereocenters during the synthesis. journals.co.zaamanote.com

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can involve several approaches:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Developing methods that use and generate substances that possess little or no toxicity to human health and the environment. For example, moving away from hazardous solvents like carbon tetrachloride, which was historically used in bromination reactions.

Catalysis: The use of catalytic reagents in place of stoichiometric reagents can reduce waste. Research into catalytic bromination methods could offer a greener alternative to traditional methods.

A continuous-flow microchannel reactor has been reported for the synthesis of tert-butyl bromide from tert-butanol and hydrobromic acid using concentrated sulfuric acid as a catalyst. google.com This method offers high conversion rates and selectivity, and the continuous nature of the process can lead to reduced waste and improved safety. While this specific example produces a different alkyl halide, the technology could potentially be adapted for the synthesis of this compound precursors, aligning with green chemistry principles.

Synthesis of Related Alkenyl Bromides and Their Analogues

The synthetic methodologies used for this compound are often applicable to a broader range of alkenyl bromides. Alkenyl bromides are valuable intermediates in organic synthesis, participating in various coupling and functionalization reactions. rsc.orgthieme-connect.combohrium.com

Methods for synthesizing alkenyl bromides include:

Cross-Metathesis: Catalytic cross-metathesis reactions can be employed to produce Z-alkenyl bromides with high stereoselectivity. nih.gov

From Alkenyl Oximes: Palladium-catalyzed oxyalkynylation of alkenyl oximes with alkynyl bromides provides a route to diverse isoxazolines and dihydrooxazines. bohrium.com

From Methane (B114726) Sulfonates: Long-chain alkyl and alkenyl bromides can be obtained in high yields by reacting methane sulfonates with anhydrous magnesium bromide, a method that preserves the stereochemistry of double bonds. nih.gov

Comparative Analysis of Bromination Techniques for Unsaturated Systems

The primary industrial route to this compound involves the bromination of 2-methylpropene (isobutylene). The key is to achieve selective substitution at the allylic position (the carbon adjacent to the double bond) while minimizing competing reactions, such as electrophilic addition across the double bond. Several bromination techniques are available for unsaturated systems, each with distinct mechanisms and outcomes.

Free-Radical Allylic Bromination with N-Bromosuccinimide (NBS): This is the most common and effective method for the selective bromination of the allylic position of alkenes. brainly.compearson.com The reaction proceeds via a free-radical chain mechanism. libretexts.orgyoutube.combyjus.com N-Bromosuccinimide (NBS) serves as a source of bromine radicals (Br•) when initiated by light (UV irradiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org A key advantage of using NBS is that it maintains a very low, constant concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction medium. libretexts.org This low concentration is crucial as it disfavors the ionic electrophilic addition of Br₂ to the alkene double bond, which would otherwise lead to the formation of 1,2-dibromo-2-methylpropane. libretexts.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). brainly.com The mechanism involves the abstraction of an allylic hydrogen from 2-methylpropene by a bromine radical, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield this compound and a new bromine radical, which continues the chain. libretexts.org

Electrophilic Addition with Bromine (Br₂): Direct reaction of an alkene with molecular bromine (Br₂) typically results in electrophilic addition, where a bromine atom adds to each carbon of the double bond. stackexchange.com For 2-methylpropene, this would yield 1,2-dibromo-2-methylpropane. The reaction proceeds through a cyclic bromonium ion intermediate. stackexchange.combhu.ac.in This pathway is generally favored over radical substitution in the absence of radical initiators and when conducted in polar solvents. While allylic bromination can occur with Br₂ at high temperatures, it is often less selective and can lead to a mixture of products, making it a less desirable method for the specific synthesis of this compound compared to the NBS method.

Alternative Brominating Agents: Research has explored other brominating systems to improve efficiency and environmental friendliness. One such alternative is the use of hydrobromic acid (HBr) in combination with an oxidant like hydrogen peroxide (H₂O₂). nih.gov This system can generate bromine in situ, potentially offering a greener alternative to using molecular bromine directly or chlorinated solvents. nih.govbeyondbenign.org However, controlling the reaction conditions to favor allylic substitution over other pathways, such as the anti-Markovnikov radical addition of HBr across the double bond (which would yield 1-bromo-2-methylpropane), is critical. wikipedia.orgdalalinstitute.com

The following table provides a comparative overview of these techniques for the bromination of 2-methylpropene.

Technique Primary Reagent(s) Typical Conditions Mechanism Primary Product Key Advantages/Disadvantages
Wohl-Ziegler Reaction N-Bromosuccinimide (NBS)CCl₄, light (hν) or radical initiator (e.g., AIBN)Free-Radical Substitution libretexts.orgyoutube.comThis compoundAdv: High selectivity for allylic position; minimizes side reactions. brainly.comlibretexts.orgDisadv: Use of toxic solvents like CCl₄.
Direct Bromination Molecular Bromine (Br₂)Polar solvent, dark, room temperatureElectrophilic Addition stackexchange.com1,2-Dibromo-2-methylpropaneAdv: Simple reagents. Disadv: Not selective for allylic bromination; yields addition product.
In-situ Generation HBr, H₂O₂Aqueous medium, ambient temperatureElectrophilic/RadicalMixture, depends on conditionsAdv: Greener approach, avoids Br₂ transport. nih.govbeyondbenign.orgDisadv: Can be difficult to control selectivity.

Synthesis of Chiral Derivatives of this compound

This compound is a valuable precursor for the synthesis of chiral molecules, where the methallyl group is incorporated into a target structure. Its utility stems from its ability to act as an alkylating agent in various asymmetric reactions.

Chiral Phase-Transfer Catalysis: One notable application is in the phase-transfer catalytic alkylation for the synthesis of enantiomerically pure α-amino acids. lookchem.comscientificlabs.iescbt.com For instance, this compound is used to alkylate glycine (B1666218) Schiff base esters in the presence of a chiral phase-transfer catalyst, such as a derivative of a Cinchona alkaloid. This methodology allows for the asymmetric synthesis of (S)-α-alkylcysteines and other non-proteinogenic amino acids, which are important building blocks in pharmaceutical development. lookchem.comchemicalbook.com

Metal-Catalyzed Asymmetric Allylation: Transition metal-catalyzed reactions provide powerful tools for creating chiral centers.

Copper-Catalyzed Allylation: Research has demonstrated the copper-catalyzed enantiotopic-group-selective allylation of gem-diborylalkanes using allyl bromides like this compound. This reaction allows for the selective transformation of one of two prochiral boryl groups into a C-C bond with high enantioselectivity, creating a chiral center. lookchem.com

Palladium-Catalyzed Reactions: Palladium catalysts are also employed in asymmetric transformations. For example, the palladium-catalyzed asymmetric acyl-carbamoylation of alkenes can utilize reagents derived from this compound to construct α-quaternary chiral cycloketones. lookchem.com

Synthesis of Chiral Organometallic Complexes: this compound is also used in the synthesis of chiral organometallic compounds. It can act as a ligand, for example, in the synthesis of the 2-methylpropenyl ("methallyl") complex, Cp*Os(η³-allyl)Br₂, which is a subject of study in organometallic chemistry and can be a precursor to other chiral complexes. lookchem.comsigmaaldrich.comsigmaaldrich.com

The table below summarizes selected examples of the synthesis of chiral derivatives using this compound.

Chiral Product Type Reaction Type Key Reagents & Catalyst Significance
(S)-α-Alkylcysteines Phase-Transfer Alkylation lookchem.comscbt.comGlycine Schiff base, Chiral Cinchona-derived catalystAsymmetric synthesis of non-proteinogenic amino acids. chemicalbook.com
Chiral Allylated Boronates Copper-Catalyzed Allylation lookchem.comgem-Diborylalkanes, Cu-catalyst with chiral ligandEnantiotopic-group-selective C-C bond formation. lookchem.com
α-Quaternary Cycloketones Palladium-Catalyzed Acyl-Carbamoylation lookchem.comAlkene substrate, Pd-catalyst with chiral ligandConstruction of complex chiral quaternary centers. lookchem.com
Chiral Organometallic Complexes Ligand SubstitutionOsmium precursor (e.g., [Cp*OsCl₂]₂)Synthesis of chiral metal complexes for catalysis studies. lookchem.com

Spectroscopic Characterization and Conformational Analysis of 3 Bromo 2 Methylpropene

Infrared (IR) Spectroscopy for Conformational Studies

Infrared (IR) spectroscopy is a powerful tool for investigating the conformational landscape of flexible molecules like 3-Bromo-2-methylpropene. sigmaaldrich.com By analyzing the absorption of infrared radiation, which excites molecular vibrations, it is possible to identify the different spatial arrangements of atoms, or conformers, that the molecule can adopt.

This compound can exist as different rotational isomers (or conformers) due to rotation around the single bond connecting the methylene (B1212753) group to the double-bonded carbon (C2-C3 bond). The two primary conformers are the s-cis (or synperiplanar) and the gauche (or synclinal) forms. In the s-cis conformer, the bromine atom is in the same plane as the carbon-carbon double bond, eclipsing it. In the gauche conformer, the bromine atom is rotated out of this plane.

Studies on 3-monosubstituted-2-methylpropenes have utilized IR spectroscopy to probe this isomerism. researchgate.net The analysis often focuses on the C=C stretching vibration band in the IR spectrum. The presence of multiple bands in this region can indicate the coexistence of different conformers in equilibrium. However, research has shown that when the substituent at the C-3 position is a heavier atom, as is the case with bromine, steric hindrance plays a significant role. researchgate.net For this compound, studies in a carbon tetrachloride solution indicate that only one conformer, the more stable gauche form, is predominantly observed under typical conditions. researchgate.net This is attributed to the steric repulsion between the large bromine atom and the vinyl (=CH₂) group in the less stable s-cis form. researchgate.net

The infrared spectrum of this compound displays several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups. A detailed analysis of these bands allows for the confirmation of the molecular structure. The principal vibrations include C-H stretching from the methyl and vinyl groups, the C=C double bond stretch, various C-H bending modes, and the C-Br stretch.

Below is a table summarizing the key IR absorption bands and their corresponding vibrational assignments for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3086Medium=C-H Asymmetric Stretch
~2971, ~2917StrongC-H Asymmetric and Symmetric Stretch (in CH₃ and CH₂)
~1650MediumC=C Alkene Stretch
~1446MediumC-H Bend (Scissoring in CH₂)
~1379MediumC-H Bend (Symmetric in CH₃)
~1230MediumCH₂ Wagging
~899Strong=C-H Bend (Out-of-plane)
~635StrongC-Br Stretch
Data sourced from spectral databases and general IR correlation tables. docbrown.infodocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is indispensable for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR provide complementary information that confirms the connectivity and electronic environment of every atom in the structure.

The ¹H NMR spectrum of this compound shows distinct signals for each type of non-equivalent proton. There are three such sets of protons: the methyl protons (-CH₃), the methylene protons (-CH₂Br), and the two vinyl protons (=CH₂). The chemical shift (δ) of each signal is influenced by the local electronic environment. The methylene protons are adjacent to the electronegative bromine atom and are thus shifted downfield. The vinyl protons appear in the characteristic region for alkenes. Due to their distinct environments, the two vinyl protons are non-equivalent and appear as separate signals. In many spectra, the coupling between these geminal protons is very small or zero, and long-range allylic couplings are often observed as slight broadening, resulting in four singlets.

The following table details the ¹H NMR spectral data for this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationProton Assignment
~5.06Singlet1H=CHₐHₙ
~4.93Singlet1H=CHₐHₙ
~3.96Singlet2H-CH₂Br
~1.84Singlet3H-CH₃
Data recorded in CDCl₃. Sourced from the Spectral Database for Organic Compounds (SDBS).

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts provide clear evidence for the structure. The carbon atom bonded to the bromine (C3) is shifted downfield due to the halogen's electronegativity. The two olefinic carbons (C1 and C2) appear in the typical range for sp²-hybridized carbons, while the methyl carbon (C4) appears in the upfield, sp³-hybridized region. latech.eduoregonstate.edu

The ¹³C NMR chemical shift data are summarized in the table below.

Chemical Shift (δ) ppmCarbon Assignment
~140.3C =CH₂ (C2)
~115.8C=C H₂ (C1)
~38.6-C H₂Br (C3)
~22.0-C H₃ (C4)
Data recorded in CDCl₃. Sourced from the Spectral Database for Organic Compounds (SDBS).

Advanced Spectroscopic Techniques

Beyond standard IR and NMR, advanced spectroscopic methods can provide deeper insights into the structure and dynamics of this compound. Techniques like Raman spectroscopy and far-infrared (far-IR) spectroscopy are particularly useful for studying low-frequency vibrations, which are often associated with the torsional modes of the entire molecular skeleton.

The analysis of these low-frequency torsional vibrations is critical for accurately determining the potential energy surface that governs the rotation around the C-C single bond and for calculating the energy barriers between the different conformers. Raman spectroscopy is highly effective for observing the symmetric vibrations and C-C skeletal modes that are often weak in the IR spectrum. The combination of far-IR, Raman spectroscopy, and high-level computational (ab initio) calculations allows for a comprehensive and highly detailed conformational analysis of molecules like this compound and its analogs.

Raman Spectroscopy and its Application in Conformational Analysis

Raman spectroscopy has been effectively employed to study the conformational isomerism of this compound. Analysis of the Raman spectrum of gaseous this compound has provided clear evidence for the existence of multiple conformers. acs.org

Research has shown that in the vapor phase, this compound exists as an equilibrium mixture of two distinct conformers: s-cis and gauche. researchgate.net In the s-cis conformation, the bromine atom is in the same plane as the double bond and positioned cis to the vinyl group. In the gauche conformation, the CH2Br group is rotated out of the plane of the double bond. researchgate.netresearchgate.net Spectroscopic data indicates that the gauche conformer is the more stable form in both the liquid and vapor phases. researchgate.net This finding is consistent with studies on similar 3-monosubstituted-2-methylpropenes, where the gauche form is found to be more stable for heavier halogen substituents like chlorine and bromine. researchgate.net

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry provides critical information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound, which has a molecular weight of approximately 135.00 g/mol , the mass spectrum is characterized by specific ion fragments. nih.gov

A key feature in the mass spectrum of any organobromine compound is the presence of two peaks for the molecular ion (M+) and for any bromine-containing fragments. This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. libretexts.org This results in an M+ peak and an M+2 peak that have a relative intensity ratio of approximately 1:1. libretexts.orgdocbrown.info

The molecular ion of this compound, [C₄H₇Br]⁺, is expected to be unstable and readily undergo fragmentation. docbrown.info Common fragmentation pathways include:

Loss of a bromine radical (Br•): This is often a dominant fragmentation pathway for alkyl halides, leading to the formation of a resonance-stabilized allyl cation, [C₄H₇]⁺, at a mass-to-charge ratio (m/z) of 57. docbrown.info

Alpha-cleavage: Cleavage of the C-C bond adjacent to the double bond can also occur, though the loss of the weaker C-Br bond is generally more favorable. docbrown.info

The resulting fragmentation pattern serves as a molecular fingerprint, aiding in the structural confirmation and purity assessment of the compound.

UV-Vis Spectroscopy in the Context of Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. youtube.com The structure of this compound contains a carbon-carbon double bond (a π-system) and a carbon-bromine single bond with non-bonding electrons (n-electrons) on the bromine atom. These features dictate the types of electronic transitions that can occur upon absorption of UV-visible light. youtube.comlibretexts.org

The primary electronic transitions expected for this compound are:

π → π transition:* This involves the excitation of an electron from the bonding π molecular orbital of the C=C double bond to the corresponding antibonding π* orbital. For isolated double bonds, this transition typically requires high energy and absorbs light at wavelengths below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers. libretexts.org

n → σ transition:* This transition involves exciting an electron from a non-bonding orbital (n) of the bromine atom to an antibonding σ* orbital of the C-Br bond. These transitions are also possible for this molecule. youtube.com

The presence of the bromine atom, a heteroatom, can influence the energy of these transitions compared to a simple alkene. youtube.com

Theoretical Studies on Conformational Behavior

Theoretical chemistry provides powerful tools for understanding the structural and energetic properties of molecules, offering insights that complement experimental findings. nii.ac.jp

Quantum Chemical Calculations (e.g., MP2, B3LYP) for Energy Minima

Quantum chemical calculations have been instrumental in investigating the conformational landscape of this compound. researchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), using functionals like B3LYP, are commonly employed for these studies. researchgate.netnii.ac.jp

Calculations performed at the MP2 and B3LYP levels of theory, with basis sets such as 6-31G(d,p), have confirmed the existence of two energy minima on the potential energy surface of this compound. researchgate.net These minima correspond to the s-cis and gauche conformers. The theoretical calculations consistently predict that the gauche conformer is energetically more stable than the s-cis conformer. researchgate.netresearchgate.net

Table 1: Calculated Relative Energies for the Conformers of 3-Chloro-2-methylpropene, a closely related compound, illustrating the greater stability of the gauche conformer. Data sourced from theoretical investigations on 3-monosubstituted 2-methylpropenes. researchgate.net

Analysis of Dihedral Angles and Conformational Equilibrium

The different conformations of this compound are defined by the dihedral angle C=C-C-Br. Theoretical calculations allow for a detailed analysis of this angle and the resulting conformational equilibrium. researchgate.net

The s-cis conformer is characterized by a C=C-C-Br dihedral angle of approximately 0°.

The gauche conformer has a C=C-C-Br dihedral angle of approximately 120°. researchgate.netmsu.edu

The potential energy surface calculated for the molecule shows that these two conformers are in equilibrium. researchgate.net The energy barrier to rotation between them is relatively low, allowing for rapid interconversion at room temperature. msu.edu However, the lower energy of the gauche form indicates that it will be the predominant species in the equilibrium mixture. researchgate.netresearchgate.net

Table 2: Calculated Dihedral Angles for Conformers of Methallyl Halides. The values demonstrate the typical angles for s-cis and gauche forms. Data adapted from theoretical studies. researchgate.net

Steric Hindrance Effects on Conformational Preferences

Steric hindrance plays a decisive role in determining the most stable conformation of this compound. researchgate.net Steric hindrance refers to the repulsive forces that arise when atoms or groups of atoms are forced too close to one another. msu.eduscribd.com

In the s-cis conformer of this compound, the relatively large bromine atom is brought into close proximity with the hydrogen atoms of the adjacent vinyl (=CH₂) group. This proximity leads to significant steric repulsion, which destabilizes this conformation. researchgate.net

In contrast, the gauche conformer positions the bromine atom away from the vinyl group, minimizing this steric clash. researchgate.netmsu.edu Consequently, the gauche form has a lower potential energy and is the preferred conformation. researchgate.net Studies have shown that this effect is dependent on the size of the substituent; as the size of the halogen atom increases (from F to Cl to Br), the steric hindrance in the s-cis form becomes more pronounced, further favoring the gauche conformer. researchgate.netresearchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on a substrate. In the case of this compound, the bromine atom serves as the leaving group.

SN1 and SN2 Pathways with Various Nucleophiles

The substitution of the bromine atom in this compound can proceed through two primary mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

The SN2 reaction is a one-step process where the nucleophile attacks the carbon atom bonded to the bromine at the same time as the carbon-bromine bond breaks. savemyexams.com The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. savemyexams.comspcmc.ac.in For primary halides like this compound, the SN2 pathway is generally favored due to minimal steric hindrance around the reaction center. ncert.nic.in Simple alkyl halides typically exhibit the following order of reactivity in SN2 reactions: methyl > primary > secondary > tertiary (unreactive). spcmc.ac.in

The SN1 reaction , in contrast, is a two-step mechanism. saskoer.ca The first and rate-determining step involves the slow ionization of the substrate to form a carbocation intermediate. chemist.sglibretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. chemist.sg The rate of the SN1 reaction depends only on the concentration of the alkyl halide. libretexts.org Tertiary halogenoalkanes readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation. chemist.sg While this compound is a primary halide, it can also undergo reactions via an SN1 pathway, especially under conditions that favor carbocation formation, such as the use of a polar protic solvent.

The choice between the SN1 and SN2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

FactorSN1 PathwaySN2 Pathway
Substrate Structure Favored by tertiary halidesFavored by primary halides
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required
Solvent Polar protic solvents stabilize the carbocation intermediatePolar aprotic solvents are preferred
Leaving Group A good leaving group is essentialA good leaving group is important

Stereochemical Outcomes of Nucleophilic Substitution

The stereochemistry of the product in a nucleophilic substitution reaction is a direct consequence of the reaction mechanism.

In an SN2 reaction , the nucleophile attacks the carbon atom from the side opposite to the leaving group. This "backside attack" results in an inversion of configuration at the stereocenter. ulethbridge.ca If the starting material is chiral, the product will have the opposite stereochemistry.

In an SN1 reaction , the formation of a planar carbocation intermediate leads to a loss of stereochemical information. saskoer.ca The nucleophile can attack the carbocation from either face with equal probability, resulting in a racemic mixture of both enantiomers if the original substrate was chiral. saskoer.ca

Electrophilic Addition Reactions to the Alkene Moiety

The double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. This leads to electrophilic addition reactions.

Mechanism of Electrophilic Addition (e.g., HBr addition to 2-methylpropene)

The electrophilic addition of a hydrogen halide (HX) to an alkene is a two-step process. libretexts.orglibretexts.org Using the reaction of 2-methylpropene with HBr as a model, the first step involves the attack of the electron-rich π bond of the alkene on the electrophilic hydrogen of HBr. libretexts.orglibretexts.orgpressbooks.pub This forms a new carbon-hydrogen bond and a carbocation intermediate. libretexts.orglibretexts.orgpressbooks.pub In the second step, the halide ion (Br⁻), acting as a nucleophile, rapidly attacks the positively charged carbocation to form the final product. libretexts.orglibretexts.orgvaia.com

Regioselectivity and Markovnikov's Rule in Reactions of this compound

When an unsymmetrical alkene like this compound undergoes electrophilic addition with a reagent like HBr, the addition can, in theory, result in two different products. The regioselectivity of this reaction is governed by Markovnikov's Rule . This rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen atom attaches to the carbon atom of the double bond that already has the greater number of hydrogen atoms. iitk.ac.iniitk.ac.in The halide (X) then attaches to the more substituted carbon atom. vaia.com

In the context of this compound, the addition of HBr would result in the hydrogen atom adding to the CH₂ carbon and the bromine atom adding to the carbon bearing the methyl group. This is because the alternative would lead to a less stable carbocation.

Carbocation Intermediates and Their Stability

The stability of the carbocation intermediate is the key factor determining the outcome of electrophilic addition reactions and is the underlying principle of Markovnikov's rule. pressbooks.pub Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon atom. The order of stability is:

tertiary (3°) > secondary (2°) > primary (1°) > methyl uomustansiriyah.edu.iqfiveable.me

This stability is attributed to two main factors:

Inductive effect: Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation.

Hyperconjugation: The overlap of the filled C-H σ bonds of the adjacent alkyl groups with the empty p-orbital of the carbocation helps to delocalize the positive charge.

Radical Reactions and Polymerization

The presence of a double bond and an allylic bromine atom makes this compound a versatile participant in radical reactions. It can act as an initiator for polymerization and undergo various radical addition reactions.

This compound and structurally similar compounds can serve as initiators in controlled radical polymerization techniques, most notably in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity.

The fundamental principle of ATRP involves the reversible activation of a dormant species (the initiator, R-X) by a transition metal complex (e.g., a copper(I) complex) to generate a radical (R•). This radical then propagates by adding to a monomer before being deactivated back to a dormant species by a higher oxidation state metal complex (e.g., copper(II) complex). This process establishes an equilibrium between active (propagating) and dormant chains, allowing for controlled polymer growth.

Compounds like this compound, which possess a labile carbon-bromine bond, are effective initiators for such polymerizations. The initiation step involves the homolytic cleavage of the C-Br bond, facilitated by a transition metal catalyst, to form a 2-methylpropenyl radical. This radical then initiates the polymerization of various vinyl monomers. For instance, derivatives of 2-bromo-2-methylpropanoic acid are commonly used as initiators for the ATRP of monomers like styrene (B11656) and methyl acrylate, achieving high initiator efficiencies (often greater than 75%).

The general mechanism for ATRP initiation is depicted as follows:

Activation: R-X + MtnLp ⇌ R• + X-Mtn+1Lp

Propagation: R• + M → R-M•

Deactivation: R-M• + X-Mtn+1Lp ⇌ R-M-X + MtnLp

Where R-X is the initiator (e.g., this compound), M is the monomer, and MtnLp is the transition metal catalyst.

Table 1: Examples of ATRP Initiators and Conditions

InitiatorMonomerCatalyst SystemPolymer Characteristics
Ethyl 2-bromo-2-methylpropanoateStyrene, Methyl AcrylateCuBr/BipyridineControlled molecular weight, low polydispersity (Mw/Mn < 1.5)
Disulfanediylbis(ethane-2,1-diyl) bis(2-bromo-2-methylpropanoate)But-3-en-1-yl methacrylateCuBr/BipyridineMn = 5130 g/mol, Polydispersity = 1.1-1.3 nih.gov

Radical addition to the double bond of this compound can be initiated by radical species. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides.

The mechanism proceeds through a radical chain reaction:

Initiation: Peroxides decompose upon heating to form alkoxyl radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the less substituted carbon of the double bond in this compound. This regioselectivity is governed by the formation of the more stable tertiary radical intermediate. This radical then abstracts a hydrogen atom from another HBr molecule, yielding the product and regenerating a bromine radical to continue the chain.

Termination: The reaction is terminated by the combination of any two radical species.

This process results in the formation of 1,2-dibromo-2-methylpropane. The stability of the radical intermediate is a key factor, with tertiary radicals being more stable than secondary, which are more stable than primary radicals.

Cross-Coupling Reactions

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are cornerstones of modern organic synthesis.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. This compound can react with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃) to form substituted 2-methyl-1-propenes. The reaction is highly versatile and tolerates a wide range of functional groups.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. This compound can be coupled with alkenes like styrene or acrylates. wikipedia.org The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like an amine. wikipedia.org this compound can be coupled with various terminal alkynes to synthesize 2-methyl-substituted enynes, which are important building blocks in organic synthesis. libretexts.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerTypical Catalyst/ReagentsProduct Type
SuzukiAryl/Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)Aryl/Vinyl-substituted 2-methylpropene
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Phosphine Ligand, BaseSubstituted Alkene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Amine BaseEnyne

The mechanisms of these palladium-catalyzed reactions share a common catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound. This forms a Pd(II) intermediate, a methallyl-palladium complex. This step is often the rate-determining step in the catalytic cycle. wikipedia.org

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck):

In the Suzuki reaction , the organoboron compound, activated by the base, undergoes transmetalation with the Pd(II) complex, where the organic group from the boron reagent replaces the bromide on the palladium center. wikipedia.org

In the Sonogashira reaction , a copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, undergoes transmetalation with the Pd(II) complex. wikipedia.org

In the Heck reaction , the alkene coordinates to the Pd(II) center and then undergoes migratory insertion into the palladium-carbon bond. buecher.de

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The nature of the ligands on the palladium catalyst plays a crucial role in the efficiency and selectivity of these transformations. illinois.edu

Rearrangement Reactions

As an allylic halide, this compound can undergo allylic rearrangements, where the double bond shifts its position. lscollege.ac.in This can occur under various conditions, particularly in nucleophilic substitution reactions that proceed through a carbocation intermediate (SN1-type mechanism).

When this compound ionizes to form a carbocation, the positive charge is delocalized across the allylic system, creating a resonance-stabilized carbocation. The nucleophile can then attack at either of the two electrophilic carbon centers.

Attack at the tertiary carbon results in the formation of a tertiary allylic alcohol (or other substituted product), which is often the major product due to the greater stability of the tertiary carbocation contributor to the resonance hybrid.

Attack at the primary carbon leads to the rearranged product, 1-bromo-2-methylprop-2-ene.

The propensity for rearrangement is influenced by the reaction conditions, the nature of the nucleophile, and the solvent. lscollege.ac.in In some cases, what appears to be a direct substitution product may have formed via a rearrangement that regenerates the original connectivity. masterorganicchemistry.com For instance, a Claisen-like rearrangement has been observed in rhodium-catalyzed reactions involving methallyl chlorides. nih.gov


Allylic Rearrangements

An allylic rearrangement, or allylic shift, is a characteristic reaction of allylic compounds where the double bond can migrate to an adjacent position. In nucleophilic substitution reactions, this can lead to a mixture of products. This compound can undergo such rearrangements through mechanisms that involve a delocalized carbocation intermediate (SN1') or a concerted attack on the double bond (SN2'). wikipedia.orglscollege.ac.inchemeurope.com

The SN1' mechanism proceeds through the formation of a resonance-stabilized allylic carbocation after the departure of the bromide leaving group. The positive charge in this intermediate is shared between carbon-1 (C1) and carbon-3 (C3). A nucleophile can then attack at either of these positions. Attack at C1 results in the "normal" substitution product, while attack at C3 yields the "rearranged" or "allylic shift" product. Given that the alternative carbocation for this compound would be a more stable tertiary carbocation, the formation of the rearranged product is often favored. lscollege.ac.inchemeurope.com

Alternatively, the SN2' mechanism involves a single, concerted step. The nucleophile attacks the carbon-carbon double bond (at C3) which simultaneously forces the π-electrons to shift and displace the bromide ion from C1. lscollege.ac.in This pathway is more likely with unhindered allylic systems and strong nucleophiles. lscollege.ac.inchemeurope.com

For example, the reaction of a similar compound, 1-chloro-3-methyl-2-butene, with a nucleophile yields a majority of the rearranged tertiary alcohol (85%) over the primary alcohol (15%), highlighting the favorability of attack at the more substituted end of the allyl system. wikipedia.orgchemeurope.com A similar outcome can be anticipated for this compound, where reaction with a nucleophile like hydroxide (B78521) would be expected to produce both the primary alcohol (2-methyl-2-propen-1-ol) and the rearranged, more stable tertiary alcohol (tert-butanol), with the latter potentially being a significant product under conditions favoring carbocation formation.

Table 1: Potential Products from Nucleophilic Substitution of this compound via Allylic Rearrangement

ReactantNucleophile (Nu⁻)Reaction PathwayProduct 1 (Normal)Product 2 (Rearranged)
This compoundOH⁻SN1'/SN2'2-Methyl-2-propen-1-oltert-Butanol (B103910)
This compoundCN⁻SN1'/SN2'3-Methyl-3-butenenitrile2,2-Dimethylpropanenitrile

Other Skeletal Rearrangements

Beyond the shift of the double bond seen in allylic rearrangements, this compound can be involved in more complex skeletal rearrangements. These transformations typically proceed through carbocation intermediates, which rearrange to form a more stable carbocation before the final product is formed. Such rearrangements can be initiated under strongly acidic conditions or with Lewis acids and often involve a 1,2-hydride or 1,2-alkyl shift. egyankosh.ac.inlibretexts.org

The driving force for these rearrangements is the formation of a more stable carbocation. For instance, a secondary carbocation may rearrange to a more stable tertiary carbocation via a hydride shift if a hydrogen atom is on an adjacent carbon. libretexts.orgquora.com Similarly, an alkyl group can migrate in what is known as an alkyl shift. libretexts.orguomustansiriyah.edu.iq

A documented example involves the rearrangement of a 2-methallyl ether substrate, structurally related to this compound. In this case, the reaction resulted in an unexpected product, a dioxabicyclo[3.2.1]-octane. The mechanism proposed involves the formation of a tertiary carbocation which then undergoes a 1,2-hydride shift. This shift results in the formation of a new, rearranged oxocarbenium ion that is subsequently trapped to yield the final bicyclic product. nih.gov This demonstrates that the methallyl group, which can be introduced using this compound, can undergo significant skeletal reorganizations under specific reaction conditions. nih.gov

While direct skeletal rearrangements of the this compound carbon framework itself are less commonly cited than its participation in allylic substitutions, its ability to form carbocation intermediates means that under the appropriate conditions, subsequent skeletal reorganizations in more complex molecules containing the methallyl moiety are a distinct possibility. nih.gov

Role of 3 Bromo 2 Methylpropene in Polymerization and Materials Science

3-Bromo-2-methylpropene plays a significant role in the fields of polymerization and materials science due to its dual functionality: a polymerizable double bond and a reactive bromine atom. guidechem.com This structure allows it to be used both as a monomer and as a functionalizing agent. guidechem.com

When used as a monomer, the double bond can participate in various polymerization reactions, such as radical polymerization. The incorporation of this compound units into a polymer backbone introduces pendant bromo-methyl groups along the chain. guidechem.com These reactive sites can then be used for post-polymerization modification. For example, the bromine atoms can be displaced by other functional groups through nucleophilic substitution, allowing for the tailoring of the polymer's properties for specific applications.

This ability to functionalize polymers is crucial in materials science. It enables the creation of materials with desired characteristics, such as improved adhesion, altered solubility, or the ability to attach other molecules like cross-linking agents or biologically active compounds. It is also used in the synthesis of specialty resins and as an intermediate for household chemicals and fragrances. guidechem.comguidechem.com

Applications of 3 Bromo 2 Methylpropene in Advanced Organic Synthesis

Role as an Organic Synthesis Intermediate

As a reactive alkylating agent, 3-bromo-2-methylpropene is instrumental in forming new carbon-carbon and carbon-nitrogen bonds. This reactivity is harnessed in several specialized synthetic applications.

The synthesis of alkenyl imines, compounds containing a carbon-nitrogen double bond adjacent to a carbon-carbon double bond, can utilize alkenyl halides like this compound. One major pathway is the palladium-catalyzed cross-coupling reaction, often referred to as the Buchwald-Hartwig amination, which has been successfully applied to alkenyl bromides. nih.gov In this process, a primary amine is coupled with the alkenyl bromide in the presence of a palladium catalyst and a suitable ligand, such as BINAP, to form the corresponding imine. nih.gov

The general mechanism for imine formation involves the reaction of a primary amine with an aldehyde or ketone under mildly acidic conditions. libretexts.orgyoutube.comlumenlearning.com However, the palladium-catalyzed amination of alkenyl halides provides a direct route to these structures. nih.govrsc.org This method is significant as it expands the scope of palladium-catalyzed C-N bond formation beyond aryl halides to include vinylic systems, allowing for the regioselective synthesis of specific imine structures. nih.govrsc.org

Table 1: Conditions for Palladium-Catalyzed Imine Synthesis from Alkenyl Bromides

ComponentExample Reagent/ConditionPurpose
Catalyst [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))Palladium(0) source for the catalytic cycle.
Ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)Stabilizes the palladium complex and facilitates the reaction.
Base NaOtBu (Sodium tert-butoxide)Activates the amine for coupling.
Solvent TolueneProvides an inert medium for the reaction.

In organometallic chemistry, this compound serves as a precursor for the 2-methylpropenyl (methallyl) ligand. This ligand can coordinate with various transition metals to form stable complexes. A specific documented application is the synthesis of the osmium complex, Cp*Os(η³-allyl)Br₂. sigmaaldrich.com In this synthesis, this compound provides the methallyl group that bonds to the osmium metal center. The addition of sterically bulky substituents to allyl groups, such as the methyl group in the methallyl ligand, can enhance the thermal and oxidative stability of the resulting organometallic complexes. psu.edu

This compound is employed as an alkylating agent in the asymmetric synthesis of (S)-α-alkylcysteines through a method known as chiral phase-transfer catalysis (PTC). sigmaaldrich.comscbt.com This technique is a powerful tool for enantioselective synthesis, allowing for the formation of a specific stereoisomer. phasetransfer.com

In this process, a cysteine derivative is deprotonated by a base (like sodium hydroxide) in an aqueous phase. A chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid, facilitates the transfer of the resulting anion into an organic phase. organic-chemistry.org In the organic phase, the anion reacts with this compound, which adds the methallyl group to the alpha-carbon of the cysteine derivative. scbt.comorganic-chemistry.org The chirality of the catalyst directs the alkylating agent to attack from a specific face, resulting in a high enantiomeric excess of the desired (S)-enantiomer. phasetransfer.comnih.gov This method avoids the need for expensive or hazardous reagents and can often be performed under mild conditions, leading to high yields. phasetransfer.comnih.gov

Utilization in Amino Acid Synthesis and Asymmetric Synthesis

The application of this compound extends to the broader field of amino acid synthesis, where creating stereochemically pure products is often a primary goal.

While a direct, documented synthesis of (2S)-2-N-phenylmethoxycarbonylamino-2,4-dimethylpentanoic acid using this compound is not prominently detailed, a plausible synthetic route can be proposed based on established methodologies for creating α,α-disubstituted α-amino acids. nih.govresearchgate.net Such a synthesis would likely start with a precursor containing the initial α-amino acid framework, for example, a derivative of (S)-2-N-phenylmethoxycarbonylamino-pentanoic acid.

The key step would involve the stereoselective alkylation at the α-carbon. Following a procedure similar to the O'Donnell amino acid synthesis, the precursor would be converted into a Schiff base, such as a benzophenone (B1666685) imine, to activate the α-proton. organic-chemistry.org Deprotonation with a strong base under anhydrous conditions, or using phase-transfer catalysis, would generate a nucleophilic enolate. organic-chemistry.orglibretexts.org This enolate would then be reacted with this compound to introduce the methallyl group. Subsequent hydrolysis of the imine and ester groups would yield the target amino acid. The challenge in such a synthesis lies in controlling the stereochemistry at the newly formed quaternary carbon center. nih.gov

The synthesis of complex, non-proteinogenic amino acids presents several challenges, including achieving high yields and managing the toxicity of reagents. nih.govnih.gov The construction of α,α-disubstituted amino acids is particularly difficult due to steric hindrance at the quaternary carbon center, which can lead to low yields. nih.govresearchgate.net

Achieving high enantioselectivity and yield in asymmetric synthesis requires careful optimization of catalysts, solvents, and reaction conditions. phasetransfer.comnih.gov The use of highly effective chiral PTCs can lead to excellent enantiomeric excess (>90% ee) and high isolated yields, thereby addressing the critical issue of producing a single, desired stereoisomer efficiently. phasetransfer.com The choice of protecting groups on the amino acid precursor is also crucial to prevent side reactions and ensure that the alkylation occurs at the desired position. monash.edu

Precursor in the Formation of Heterocyclic Compounds

The unique structure of this compound makes it an ideal precursor for the construction of various heterocyclic rings, which are core components of many biologically active molecules.

Cyclic (Alkyl)(Amino)Carbenes (CAACs) are a class of stable singlet carbenes that have gained significant attention as ligands in catalysis. One common synthetic route to CAACs involves an initial alkylation of an imine, followed by a cyclization step to form the iminium salt, the conjugate acid of the CAAC.

In this synthetic sequence, this compound serves as a key electrophile. The synthesis typically begins with the deprotonation of a precursor imine using a strong base, such as lithium diisopropylamide (LDA), to form an aza-allyl anion. This anion then reacts with this compound in a nucleophilic substitution reaction. This step introduces the 2-methylallyl group onto the nitrogen-containing backbone, forming an alkenyl imine. Subsequent treatment with an acid, like hydrochloric acid (HCl), induces an intramolecular hydroiminiumation reaction, where the double bond of the newly introduced group attacks the iminium carbon, leading to the formation of the desired five-membered cyclic iminium salt. capes.gov.br Deprotonation of this salt then yields the final CAAC. The incorporation of the 2-methylpropene unit is crucial for forming the specific five-membered ring structure of many common CAACs. capes.gov.br

This compound is a highly effective reagent for the synthesis of cyclic iminium and imidazolinium salts through intramolecular cyclization reactions. nih.gov Research has demonstrated that it can be used to synthesize optically pure cyclic iminium salts. For instance, the addition of this compound to the lithium salt of an enantiomerically pure aldimine leads to the formation of an alkenylaldimine in high yield (94%). Subsequent treatment with HCl triggers cyclization, affording the optically pure cyclic iminium salt in 92% yield. nih.gov

Furthermore, this compound can be employed in a one-pot procedure to generate imidazolinium salts directly from formamidines. nih.gov This reaction proceeds by heating a solution of this compound and a formamidine. The reaction involving this compound was found to be complete after 24 hours at 110°C, yielding the corresponding imidazolinium salt with two methyl groups at the 4-position. nih.gov

Reactant 1Reactant 2ProductYieldReference
Lithium salt of enantiomerically pure aldimineThis compoundOptically pure cyclic iminium salt92% nih.gov
Formamidine 8aThis compoundImidazolinium salt 11b70% nih.gov

Applications in Polymer Chemistry

The reactivity of this compound also lends itself to applications in the field of polymer chemistry, where it can be used to create polymers with specialized architectures and functionalities.

Mechanophores are molecular units that are incorporated into a polymer backbone and respond to mechanical stress with a specific chemical reaction. While the concept of using mechanophores is an active area of research, the specific incorporation of this compound into polymer backbones for this purpose is not well-documented in the available scientific literature. The development of polymers from this compound for mechanochemical applications remains a potential area for future investigation.

Star polymers are complex macromolecules consisting of several linear polymer chains, or "arms," radiating from a central core. The "core-first" approach using Atom Transfer Radical Polymerization (ATRP) is a common method for their synthesis. This technique relies on a multifunctional initiator from which the arms of the star polymer grow. cmu.edu

While direct use of this compound as a monofunctional initiator would yield linear polymers, it can be a crucial building block for creating the necessary multifunctional initiators. For example, a core molecule containing multiple hydroxyl groups (a polyol) can be reacted with a derivative of this compound to attach multiple initiating sites. However, more commonly, multifunctional initiators for ATRP are synthesized by reacting polyols with α-bromoesters like 2-bromoisobutyryl bromide. researchgate.net Although its direct application is not extensively detailed, the allylic bromide functionality of this compound provides a reactive handle that could be used to synthesize custom multifunctional initiators for star polymers via ATRP. kyoto-u.ac.jp

Emerging Applications in Pharmaceutical and Agrochemical Intermediates

This compound is a valuable intermediate in the synthesis of various compounds targeted for pharmaceutical and agrochemical applications. Its ability to introduce the methallyl group is key to building molecular complexity.

Recent research has highlighted its use in the C5-selective alkylation of hydantoins under phase-transfer catalysis conditions. nih.govacs.org Hydantoins are a class of heterocyclic compounds that form the core structure of several anticonvulsant drugs. The reaction of a hydantoin (B18101) with methallyl bromide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) proceeds efficiently under mild conditions to yield the C5-alkylated product. nih.gov

Another emerging application is in the synthesis of analogs of the antibacterial natural product, furanomycin (B1674273). In one synthetic route, this compound (methallyl bromide) is used in an alkylation step to append the necessary carbon framework, which is then subjected to a ring-closing metathesis reaction to form the core dihydrofuran structure of the furanomycin analog. mdpi.com

Additionally, this compound is utilized in the synthesis of novel phthalimide (B116566) protected hydrazine (B178648) heterocycles. sci-hub.se It serves as an electrophile in the alkylation of N-phthaloyl-N'-alkenylhydrazines, with reactions proceeding in good yields (72-81%). These resulting heterocyclic structures are considered versatile building blocks for further synthetic transformations in medicinal and materials chemistry. sci-hub.se

Application AreaSynthetic TransformationResulting Structure/CompoundReference
Medicinal ChemistryC5-selective alkylationC5-methallylated hydantoins nih.govacs.org
Antibacterial SynthesisAlkylation and Ring-Closing MetathesisN-Boc derivative of 4-methyl norfuranomycin mdpi.com
Heterocyclic SynthesisAlkylation of N-phthaloyl-N'-alkenylhydrazinesPhthalimide protected hydrazine heterocycles sci-hub.se

Computational Chemistry and Molecular Modeling of 3 Bromo 2 Methylpropene

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Bromo-2-methylpropene, DFT studies, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), are instrumental in understanding its reactivity and kinetic stability. A study on the electronic structure of 3-monosubstituted 2-methylpropenes, including the bromo derivative, has utilized methods such as MP2/6-31G(d,p) and cc-pVDZ to analyze its conformational properties and ionization potentials. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the LUMO (E_LUMO) indicates the ability of a molecule to accept an electron, while the energy gap between the HOMO and LUMO (E_gap) is a crucial indicator of molecular stability. A smaller energy gap suggests higher reactivity.

Table 1: Representative DFT-Calculated Molecular Orbital Energies for Similar Bromo-Substituted Organic Molecules

CompoundMethodE LUMO (eV)E gap (eV)
3-Bromo-2-hydroxypyridineB3LYP/6-311++G(d,p)-1.4755.406
Bromo-substituted heterocycleDFT/B3LYP/6-311++G(d,p)-0.6826.785

This table presents data from similar compounds to provide context for the expected electronic properties of this compound.

Electrostatic Potential (ESP): The ESP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org For haloalkanes, the ESP surface typically shows a region of negative potential (electron-rich) around the halogen atom due to its high electronegativity, and regions of positive potential (electron-poor) around the carbon and hydrogen atoms. libretexts.org In this compound, the bromine atom would be expected to be a site of negative electrostatic potential, making it susceptible to interactions with electrophiles. The π-bond of the double bond also represents an electron-rich region.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that allows for the analysis of the electron density to define atomic properties and the nature of chemical bonds. researchgate.net The analysis of the C-Br bond in various organobromine compounds through QTAIM reveals a depletion of charge density, which is indicative of the bond's ionic character. researchgate.net The topological properties at the bond critical point (BCP) between the carbon and bromine atoms, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative measures of the bond strength and nature. For C-Br bonds, these analyses typically show characteristics of a polar covalent bond, transitioning towards a closed-shell interaction. escholarship.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. While specific MD simulation studies focused on the complete conformational landscape of this compound are not prevalent in the provided search results, conformational analysis based on other computational and experimental techniques provides significant insights.

Studies on 3-monosubstituted 2-methylpropenes indicate the existence of a conformational equilibrium between the s-cis and gauche forms. doi.org For this compound, infrared spectroscopy studies have suggested the presence of three rotational isomers: s-cis, s-trans, and gauche, with the gauche conformer being the most stable in both liquid and vapor phases. doi.org The energy difference between the conformers is reported to be approximately 350 cal/mol. doi.org These stable conformers would represent the low-energy regions on the potential energy surface that would be explored during a molecular dynamics simulation. The simulation would further provide information on the energy barriers between these conformers and the dynamics of their interconversion.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological or chemical activity. drugdesign.org These models are built on the principle that the structure of a molecule determines its properties and, consequently, its activity.

The development of a QSAR model involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. ucsb.edu For halogenated hydrocarbons like this compound, relevant descriptors often include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and partial atomic charges. These descriptors are crucial for modeling reactions where charge transfer or electrostatic interactions are important. ucsb.edu

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and can include measures of polarizability and molecular surface area.

QSAR studies on the toxicity of halogenated aliphatic hydrocarbons have shown that their biological activity can be correlated with such descriptors. nih.gov For instance, the toxicity of these compounds can be modeled using descriptors that account for their ability to undergo nucleophilic substitution reactions, a process influenced by the electronic properties of the C-Br bond.

QSAR models can be employed to predict the interactions of this compound with biological systems, such as its binding affinity to proteins or its toxic effects. For example, the prediction of plasma protein binding is a critical aspect of drug development and can be modeled using QSAR. nih.govbohrium.com Descriptors that influence protein binding often include hydrophobicity (logP), van der Waals surface area, and aromaticity. nih.gov While this compound is not aromatic, its hydrophobicity and size would be important factors in any QSAR model predicting its interaction with proteins.

By developing a robust QSAR model based on a training set of similar halogenated alkenes with known biological activities, it would be possible to predict the potential activity of this compound. This predictive capability is invaluable for screening large numbers of chemicals for potential therapeutic or toxic effects, thereby reducing the need for extensive experimental testing. nih.gov

Environmental Considerations and Safety in Handling 3 Bromo 2 Methylpropene

Environmental Impact Assessment

3-Bromo-2-methylpropene is recognized as being toxic to aquatic life with long-lasting effects. nih.gov Its classification as "Aquatic Chronic 2" indicates that it poses a chronic hazard to the aquatic environment. sigmaaldrich.comsigmaaldrich.com Furthermore, it has a Water Hazard Class (WGK) of 3, signifying a high level of hazard to water. sigmaaldrich.comhsppharma.com Due to its potential environmental impact, precautions are necessary to prevent its release into and contamination of soil and water systems. guidechem.com Research indicates that brominated flame retardants, a broader category to which this compound is related, can persist and bioaccumulate, posing environmental risks.

Safe Handling and Storage Protocols

This compound is a highly flammable liquid and vapor. nih.govguidechem.comfishersci.comfishersci.ca It is classified as a Category 2 Flammable Liquid. nih.govsigmaaldrich.comsigmaaldrich.com The substance has a low flash point, making it susceptible to ignition at relatively low temperatures. Vapors from this compound can form explosive mixtures with air and may travel to a source of ignition and flash back. fishersci.comfishersci.com Consequently, it is imperative to store and handle the chemical away from heat, sparks, open flames, and other hot surfaces. fishersci.com All equipment used, including containers and receiving equipment, must be grounded and bonded to prevent static discharge, which can serve as an ignition source. fishersci.com The use of non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment is a critical safety measure when working with this compound. fishersci.comfishersci.comtn.edu

Flammability Data for this compound
PropertyValueReference
GHS ClassificationFlammable Liquid, Category 2 nih.govsigmaaldrich.comsigmaaldrich.com
Signal WordDanger nih.govsigmaaldrich.comhsppharma.comfishersci.com
Hazard StatementsH225: Highly flammable liquid and vapor nih.govsigmaaldrich.comsigmaaldrich.comguidechem.com
Flash Point7 °C / 44.6 °F (closed cup) sigmaaldrich.comsigmaaldrich.comfishersci.com

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. fishersci.com A hazard assessment should be conducted to determine the specific PPE required for the task. cornell.edu Operations should ideally be carried out within a chemical fume hood. fishersci.com

Recommended PPE includes:

Eye and Face Protection: Chemical splash goggles or a face shield are necessary to protect against splashes and vapors. sigmaaldrich.comsigmaaldrich.comcornell.edu

Respiratory Protection: If vapors or aerosols are generated, a NIOSH-approved respirator is required. cornell.edu The specific type of respirator filter needed may be a type ABEK (EN14387) filter or a dust mask like the N95 (US). sigmaaldrich.comsigmaaldrich.com

Recommended Personal Protective Equipment (PPE)
Protection TypeEquipmentReference
Eye/FaceEyeshields, Goggles, Faceshields sigmaaldrich.comsigmaaldrich.com
SkinProtective gloves, Protective clothing sigmaaldrich.comfishersci.com
RespiratoryType ABEK (EN14387) respirator filter or N95 (US) dust mask sigmaaldrich.comsigmaaldrich.com

In the event of a spill or leak of this compound, immediate and appropriate action must be taken to mitigate hazards.

Emergency Procedures:

Evacuate: Immediately evacuate personnel from the spill area to a safe location. fishersci.comnj.gov

Ventilate: Ensure the area is well-ventilated. fishersci.comtn.edu

Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces. fishersci.comfishersci.comtn.edunj.gov

Containment and Cleanup:

Use spark-proof tools and explosion-proof equipment for the entire cleanup process. fishersci.comfishersci.comtn.edu

Contain the spill using an inert absorbent material like vermiculite, sand, earth, or activated charcoal adsorbent. fishersci.comtn.edunj.gov

Collect the absorbed material and place it into suitable, closed, and properly labeled containers for disposal. fishersci.comfishersci.comtn.edunj.gov

Prevent the spilled chemical from entering drains, sewers, or confined spaces, as this could create an explosion hazard. nj.gov

After the material has been removed, ventilate and wash the spill area thoroughly. nj.gov

Disposal of the waste material must be conducted in accordance with all local, regional, and national hazardous waste regulations. fishersci.com

Future Research Directions and Opportunities

Development of Novel Synthetic Routes with Enhanced Selectivity

Future research could focus on developing more efficient and selective synthetic routes to 3-Bromo-2-methylpropene and its derivatives. While traditional methods for its synthesis exist, there is a growing demand for greener and more atom-economical processes. researchgate.net

Key areas for exploration include:

Catalytic Asymmetric Halogenation: The development of catalytic systems for the enantioselective bromination of isobutylene (B52900) or related precursors could provide access to chiral derivatives of this compound. This would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Green Chemistry Approaches: Investigating the use of environmentally benign brominating agents and solvent-free or aqueous reaction conditions could significantly reduce the environmental impact of its synthesis. researchgate.net Microwave-assisted synthesis is another avenue that could lead to faster reaction times and higher yields.

Flow Chemistry Synthesis: Continuous flow processes could offer better control over reaction parameters, leading to improved yields and purity. researchgate.net This would be particularly beneficial for large-scale industrial production.

Research FocusPotential OutcomeSignificance
Catalytic Asymmetric HalogenationAccess to chiral this compound derivativesEnables synthesis of enantiopure complex molecules
Green Brominating AgentsReduced environmental impact of synthesisAligns with principles of sustainable chemistry
Flow ChemistryImproved yield, purity, and scalabilityFacilitates efficient industrial production

Exploration of New Catalytic Transformations

The reactivity of the allyl bromide moiety in this compound makes it an ideal candidate for a wide range of catalytic cross-coupling reactions. libretexts.org Future research should aim to expand the scope of these reactions.

Promising catalytic transformations to explore include:

Palladium-Catalyzed Cross-Coupling Reactions: While Suzuki, Stille, and Hiyama couplings are well-established, their application to this compound, particularly with complex substrates, remains an area for further investigation. libretexts.orgscilit.comnih.gov Developing new ligand systems for palladium catalysts could enhance the efficiency and selectivity of these reactions. scilit.com

Organometallic Catalysis: The synthesis of novel organometallic complexes using this compound as a ligand or precursor could lead to the discovery of new catalysts with unique reactivity. sigmaaldrich.com

Dual Catalysis Systems: Combining two different catalytic cycles in a single pot could enable the synthesis of complex molecules from this compound in a more efficient manner.

Catalytic MethodPotential ApplicationExpected Advantage
Advanced Palladium-CatalysisSynthesis of complex organic moleculesHigh efficiency and functional group tolerance
Novel Organometallic ComplexesDevelopment of new catalytic reactionsAccess to unprecedented chemical transformations
Dual CatalysisStreamlined multi-step synthesesIncreased efficiency and reduced waste

Advanced Materials Science Applications

The use of this compound as a monomer in polymer chemistry is known, but its potential in the synthesis of advanced materials with tailored properties is an area ripe for exploration. guidechem.com

Future research in materials science could focus on:

Functional Polymers: Incorporating this compound into polymers and then functionalizing the pendant bromide group could lead to materials with a wide range of properties, such as stimuli-responsive polymers or materials for biomedical applications.

Ring-Opening Metathesis Polymerization (ROMP): Designing and synthesizing new monomers derived from this compound for use in ROMP could yield well-defined polymers with controlled architectures and functionalities. nih.govnih.govnsf.gov

Polymer Nanocomposites: The interaction of polymers derived from this compound with nanoparticles could be investigated to create novel nanocomposites with enhanced mechanical, thermal, or electronic properties.

Material TypeResearch DirectionPotential Application
Functional PolymersPost-polymerization modificationDrug delivery, sensors, smart materials
ROMP-derived PolymersSynthesis of novel monomersAdvanced materials with controlled properties
Polymer NanocompositesIncorporation of nanoparticlesHigh-performance composites for various industries

Interdisciplinary Research with Biological Systems

The application of this compound in the synthesis of biologically active molecules is a promising area for future interdisciplinary research. nih.gov

Opportunities for investigation include:

Synthesis of Bioactive Molecules: Its use as a building block in the synthesis of natural products and their analogs could lead to the discovery of new therapeutic agents. nih.gov

Biocatalysis and Enzymatic Functionalization: Exploring the use of enzymes to catalyze reactions involving this compound could offer highly selective and environmentally friendly synthetic routes to valuable compounds. nih.gov This could include enzymatic halogenation or dehalogenation, or the use of enzymes to form carbon-carbon bonds.

Chemical Biology Probes: The methallyl group introduced by this compound could be used as a tag or reporter group in chemical biology to study biological processes.

Research AreaSpecific FocusPotential Impact
Medicinal ChemistrySynthesis of novel drug candidatesDiscovery of new treatments for diseases
BiocatalysisEnzymatic reactions with this compoundGreener and more selective synthetic methods
Chemical BiologyDevelopment of molecular probesEnhanced understanding of biological systems

In-depth Theoretical Investigations and Predictive Modeling

Computational chemistry can provide valuable insights into the reactivity and properties of this compound, guiding future experimental work. researchgate.net

Areas for theoretical investigation include:

Reaction Mechanism Studies: Using Density Functional Theory (DFT) and other computational methods to study the mechanisms of reactions involving this compound can help in optimizing reaction conditions and predicting the stereochemical outcome of reactions. researchgate.netrsc.org

Predictive Modeling of Polymer Properties: Molecular dynamics simulations can be used to predict the physical and chemical properties of polymers derived from this compound, accelerating the design of new materials. researchgate.netrsc.orgmdpi.com

In Silico Screening for Biological Activity: Computational screening of virtual libraries of compounds derived from this compound could identify potential drug candidates for further experimental investigation.

Computational MethodResearch GoalBenefit for Experimental Work
Density Functional Theory (DFT)Elucidation of reaction mechanismsRational design of catalysts and reaction conditions
Molecular Dynamics (MD)Prediction of polymer propertiesTargeted synthesis of materials with desired characteristics
Virtual ScreeningIdentification of potential bioactive moleculesPrioritization of compounds for synthesis and testing

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via GC-MS to adjust stoichiometry and catalyst loading.
  • Use low-temperature regimes (≤25°C) to suppress thermal decomposition.

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Q. Key Techniques :

  • ¹H NMR : Peaks at δ 4.85–4.96 ppm (vinyl protons) and δ 1.74–1.82 ppm (methyl groups) confirm the allylic bromide structure. Splitting patterns distinguish between regioisomers .
  • GC-MS : Retention time and molecular ion (m/z ≈ 135 [M⁺]) verify purity. Fragmentation patterns (e.g., loss of Br•) aid in structural confirmation .
  • HRMS : Exact mass determination (e.g., m/z 135.9712 for C₄H₇Br) resolves ambiguities in molecular formula .

Q. Data Interpretation :

  • Compare experimental spectra with databases (e.g., PubChem, EPA DSSTox) to validate assignments .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation or polymerization .
  • Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with oxidizers (e.g., peroxides) to prevent explosive reactions .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced: How can researchers resolve contradictions in reaction outcomes when using this compound in multi-step syntheses?

Contradictions (e.g., variable yields or unexpected byproducts) often arise from:

  • Reagent Impurities : Trace peroxides in solvents can shift reaction pathways. Pre-purify solvents via distillation .
  • Steric Effects : Bulky substituents may hinder nucleophilic attack. Computational modeling (DFT) predicts steric/electronic barriers to guide reagent selection .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) and optimize conditions .

Advanced: What are the mechanisms involved in the bromination of 2-methylpropene derivatives to form this compound?

The reaction proceeds via:

  • Radical Pathway : NBS generates Br• radicals under light/heat, initiating allylic hydrogen abstraction to form a stabilized radical intermediate. Bromine addition yields the allylic bromide .
  • Electrophilic Bromination : Protic acids (e.g., HBr) protonate the alkene, forming a carbocation that undergoes bromide attack. Steric effects favor bromination at the less hindered position .

Key Evidence : Kinetic isotope effects and ESR spectroscopy confirm radical intermediates in NBS-mediated reactions .

Advanced: How is this compound utilized in the synthesis of bioactive compounds or natural products?

  • Pheromone Synthesis : Serves as a precursor for chiral methyl-branched pheromones via Sharpless epoxidation or enzymatic resolution .
  • Pharmaceutical Intermediates : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce allylic bromides into kinase inhibitors .
  • Polymer Chemistry : Initiates controlled radical polymerization (ATRP) for biodegradable polymers with tailored molecular weights .

Example : Synthesis of (2-methylallyl)sulfane derivatives for antimicrobial studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.